molecular formula C13H21NO5 B2825136 rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid CAS No. 2470279-59-3

rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid

Cat. No.: B2825136
CAS No.: 2470279-59-3
M. Wt: 271.313
InChI Key: HBDBCTHLDTVLBJ-ZANVPECISA-N
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Description

rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid is a complex organic compound characterized by its unique hexahydropyrano[2,3-c]pyrrole structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions to form the hexahydropyrano[2,3-c]pyrrole core. The tert-butoxycarbonyl group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors to control reaction parameters more precisely and reduce reaction times. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group makes it a valuable building block for peptide synthesis .

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure and functional groups .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development .

Industry

Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes .

Mechanism of Action

The mechanism of action of rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further chemical reactions, such as forming peptide bonds in protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid is unique due to its combination of the Boc protecting group and the hexahydropyrano[2,3-c]pyrrole core. This combination provides both stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

(4aS,7aR)-6-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-9-13(8-14,10(15)16)5-4-6-18-9/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDBCTHLDTVLBJ-ZANVPECISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)(CCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@](C1)(CCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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